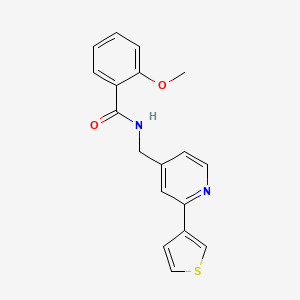

2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases.

Scientific Research Applications

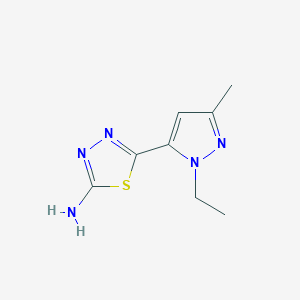

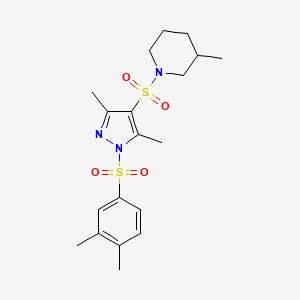

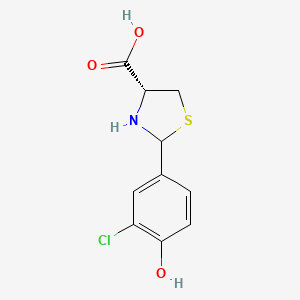

- Borate and Sulfonamide Groups : This compound serves as an organic intermediate with borate and sulfonamide functional groups. It can be synthesized through nucleophilic and amidation reactions .

- Hindered Amine Building Block : Traditionally challenging to access, this compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry. It’s particularly useful for preparing drug candidates containing hindered amine motifs .

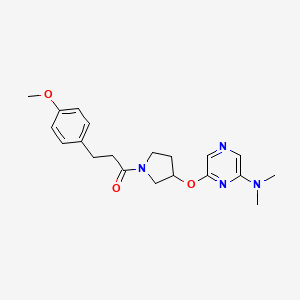

- Boronic Ester Bonds : These bonds are widely used in constructing stimulus-responsive drug carriers. They offer advantages such as simple construction conditions, good biocompatibility, and responsiveness to changes in pH, glucose levels, and ATP within the body. Various drug carriers based on borate linkages can load anti-cancer drugs, insulin, and genes .

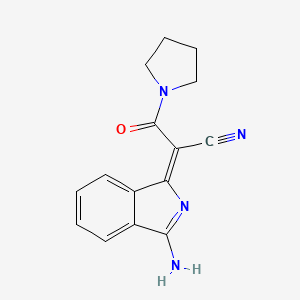

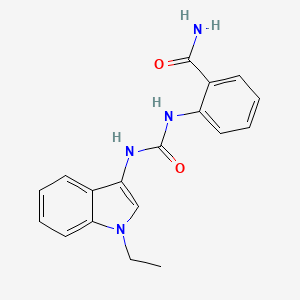

- Indole Derivatives : The compound’s indole moiety is of wide interest due to its diverse biological activities. For example, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in higher plants. Additionally, novel indolyl derivatives have been studied for their anti-HIV-1 activity .

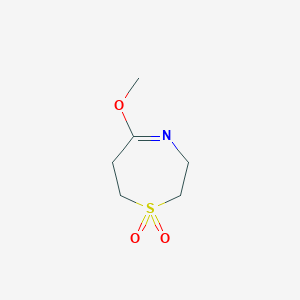

- Density Functional Theory (DFT) : Researchers have used DFT to study the molecular electrostatic potential and frontier molecular orbitals of this compound. This analysis helps clarify certain physical and chemical properties .

- Unique Building Block : The compound’s structure provides a chemically differentiated building block for diverse synthetic pathways. Researchers can explore its applications in various chemical transformations .

Organic Synthesis and Medicinal Chemistry

Drug Delivery Systems

Biological and Clinical Applications

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Chemodivergent Synthesis

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .

properties

IUPAC Name |

2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-8-19-16(10-13)14-7-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFZSURBRSULSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)

![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)

![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)